Triisobutylamine

Descripción

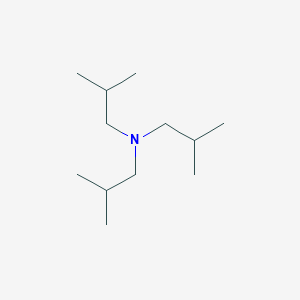

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-N,N-bis(2-methylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFFFBSAXDNJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026233 | |

| Record name | Triisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triisobutylamine is a clear pale yellow liquid. (NTP, 1992), Clear light yellow liquid; [CAMEO] | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

376.7 °F at 760 mmHg (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

124.3 °F (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.7864 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1116-40-1 | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triisobutylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 2-methyl-N,N-bis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34282R15S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-7.2 °F (NTP, 1992) | |

| Record name | TRIISOBUTYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21178 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis Methodologies and Pathways for Triisobutylamine

Electrochemical Generation of Electrophilic Adducts with Alkene Substrates

The process commences with the electrochemical oxidation of thianthrene (B1682798) in the presence of an alkene substrate. This generates an electrophilic adduct, a dicationic species formed between the thianthrene and the alkene. nih.govmdpi.comnih.gov This strategy effectively activates the unactivated alkene, preparing it for subsequent nucleophilic attack. nih.govchemrxiv.org The electrochemical approach allows for the clean generation of these reactive intermediates. nih.gov

Influence of Amine Base Type on Yield and Byproduct Formation (e.g., Triethylamine (B128534) vs. Triisobutylamine)

Treatment with Aliphatic Amine Nucleophiles and Bases

Following the generation of the electrophilic adduct, the reaction mixture is treated with an aliphatic amine nucleophile and a base. nih.govmdpi.comnih.gov This step leads to the formation of the desired allylic amine product in high yields. nih.gov The use of a one-pot, two-operation process, where the electrochemical activation is decoupled from the nucleophilic substitution, is a key feature of this methodology. nih.govchemrxiv.org This approach is versatile, accommodating a range of complex and biologically active molecules as both the alkene and amine coupling partners. nih.gov

Influence of Amine Base Type on Yield and Byproduct Formation (e.g., Triethylamine vs. This compound)

The choice of the amine base is critical to the success and efficiency of the synthesis, significantly impacting the product yield and the formation of byproducts. A comparison between the less sterically hindered triethylamine and the bulkier this compound reveals distinct outcomes.

When a smaller amine base like triethylamine is used, a notable reduction in the yield of the desired allylic amine is observed. wisc.edu This is primarily due to the competitive formation of an allylic ammonium (B1175870) salt, a byproduct derived from the triethylamine base itself. wisc.edu In one study, the use of triethylamine resulted in a 40% yield of the desired product. wisc.edu

Conversely, the use of the more sterically hindered this compound also leads to a reduced yield of the allylic amine product, but for a different reason. wisc.edu In this case, the formation of a vinylthianthrenium salt is favored. wisc.edu This highlights the delicate balance between the steric and electronic properties of the base in directing the reaction pathway. Other bases, such as cesium carbonate, have also been investigated, promoting the desired allylic functionalization, albeit with diminished Z-selectivity. wisc.edu

| Amine Base | Observed Outcome | Primary Byproduct | Reference |

|---|---|---|---|

| Triethylamine | Reduced yield (40%) of allylic amine | Allylic ammonium salt | wisc.edu |

| This compound | Reduced yield of allylic amine | Vinylthianthrenium salt | wisc.edu |

Mechanistic Implications of Vinylthianthrenium Salts as Reactive Intermediates

Preliminary mechanistic studies point to vinylthianthrenium salts as key reactive intermediates in this electrochemical process. nih.govmdpi.comnih.gov These salts can be formed through the elimination of the initially generated dicationic adducts in the presence of a base. chemrxiv.org To confirm their role, isolated vinylthianthrenium salts, when subjected to the standard substitution conditions with an amine nucleophile, yielded the allylic amine product with identical stereoselectivity to the one-pot reaction. researchgate.net This finding supports a mechanism where the dicationic alkene-thianthrene adduct undergoes elimination to form the vinylthianthrenium salt, which is then attacked by the amine nucleophile to furnish the final allylic amine product. chemrxiv.orgresearchgate.net

Catalysis and Reaction Mechanisms Involving Triisobutylamine

Role as a Promoter/Additive in Catalytic Systems

As a promoter, triisobutylamine is a substance that, while not a catalyst itself, enhances the activity of a catalyst. fishersci.cawikipedia.org Its addition in small quantities can significantly improve the efficiency of a chemical reaction.

The direct synthesis of ethylene (B1197577) glycol from carbon monoxide and hydrogen (syngas) is a significant challenge in industrial chemistry. Rhodium-based catalysts have been investigated for this process, and the addition of amine promoters, such as this compound, has been shown to be beneficial.

| Solvent | Polarity | Optimal Amine/Rhodium Ratio |

|---|---|---|

| Tetrahydrofuran | Low | 50–100 |

| γ-Butyrolactone | High | 1–3 |

Research, supported by infrared (IR) spectra of the reaction solutions, suggests that amine promoters like this compound facilitate the acceleration of mononuclear rhodium (Rh) species formation from the catalyst precursor. fishersci.co.ukatamanchemicals.com It is also proposed that these amines promote the formation of a Rh–CH2OH complex and the subsequent insertion of carbon monoxide (CO), which are key steps in the formation of ethylene glycol. fishersci.co.ukatamanchemicals.com

Particularly effective promoters for the formation of ethylene glycol and glycerol (B35011) in this catalytic system are bulky amines. fishersci.co.uk Along with this compound, other bulky amines such as N-ethylcarbazole, triisopropanolamine, and tribenzylamine (B1683019) have demonstrated significant promoter efficacy. fishersci.co.uk The steric hindrance provided by these large amine molecules is believed to play a crucial role in their promotional effect. fishersci.co.uk

This compound also functions as a critical additive in asymmetric catalysis, specifically in reactions designed to create chiral molecules with high enantioselectivity.

In the atropo-enantioselective ring-opening of biaryl lactones with methanol (B129727), a reaction catalyzed by an optically active silver tetrafluoroborate (B81430) (AgBF4)-phosphine complex, the addition of this compound leads to a dramatic acceleration of the reaction rate. thegoodscentscompany.comnih.govuni.lu This reaction is significant as it produces axially chiral biaryl compounds, which are important structural motifs in many biologically active natural products and are used as ligands in other enantioselective syntheses. uni.lu The presence of this compound is particularly crucial for activating methanol, enabling the ring-opening of even sterically hindered biaryl lactones to proceed in good to high yields and with high enantioselectivity. uni.lu For example, the reaction of a biaryl lactone with bulky siloxy groups afforded the product in 84% yield and 70% enantiomeric excess (ee) in the presence of this compound. uni.lu

| Reactant | Additive | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Biaryl Lactone 1g | None | - | - |

| Biaryl Lactone 1g | This compound | 84 | 70 |

| Biaryl Lactone 1h | This compound | 55 | 76 |

| Biaryl Lactone 1i | This compound | 96 | 81 |

Promotion of Mononuclear Rh Species Formation and CO Insertion

Asymmetric Reduction of Imines with Trichlorosilane (B8805176)

The asymmetric reduction of imines to chiral amines using trichlorosilane is a significant transformation in organic chemistry, often relying on chiral Lewis basic organocatalysts to induce enantioselectivity. mdpi.commdpi.com This process provides an efficient method for preparing valuable chiral amines. mdpi.com The reaction mechanism typically involves the activation of trichlorosilane by a Lewis base. taylorandfrancis.comresearchgate.net While various N-formylpyrrolidine and prolinamide derivatives are well-documented as effective catalysts for this reduction, the specific role of this compound as a primary catalyst in this context is not extensively detailed in prominent research. mdpi.comtaylorandfrancis.comresearchgate.net

In the context of aldol (B89426) reactions, this compound plays a crucial role as an assisting base. It facilitates the conversion of aldol donors into silyl (B83357) enol ethers, which are key intermediates in stereoselective carbon-carbon bond formation. A notable application is in highly enantioselective cross-aldol reactions between two different aldehydes, which are mediated by a hypervalent silicon complex formed from trichlorosilane and a chiral phosphine (B1218219) oxide catalyst. In this system, this compound is effective because it converts the aldol donor into the corresponding silyl enol ether without causing the decomposition of the trichlorosilane reagent.

Iridium-Catalyzed Borylation of Sterically Hindered C(sp3)–H Bonds

This compound serves as a notable substrate in iridium-catalyzed C-H borylation reactions. The C(sp3)–H bonds, particularly those on the terminal methyl groups of the isobutyl substituents, can be functionalized through this method. Research has demonstrated that sterically hindered this compound can be effectively borylated to afford the corresponding alkylboronate ester in good yield, showcasing the catalyst's ability to act on challenging substrates. vanderbilt.edursc.org This reaction is a powerful tool for converting inert C-H bonds into versatile C-B bonds, which can be further elaborated. sioc-journal.cn

A key development in the iridium-catalyzed borylation of sterically hindered C(sp3)–H bonds is the significant rate acceleration observed upon the addition of a catalytic quantity of potassium tert-butoxide (t-BuOK). rsc.orgsci-hub.se This effect is pronounced in the borylation of substrates like this compound. vanderbilt.edursc.org The presence of t-BuOK allows the reaction to proceed efficiently, overcoming the high activation barrier associated with the cleavage of strong C-H bonds in sterically congested environments. rsc.org This modification makes the borylation process more practical and extends its applicability. vanderbilt.edunsf.gov

The efficacy of the iridium/t-BuOK catalytic system is not limited to substrates containing heteroatoms. It has been successfully applied to the borylation of unfunctionalized hydrocarbons. vanderbilt.edunsf.gov This demonstrates the broad scope and functional group tolerance of the catalytic method, enabling the direct functionalization of simple alkanes, which are typically unreactive. nsf.gov The ability to borylate unactivated alkanes under these conditions highlights the enhanced reactivity provided by the addition of potassium tert-butoxide. vanderbilt.edu

Rate Acceleration by Catalytic Amount of Potassium tert-Butoxide

This compound as a Reactant or Intermediate Precursor

Beyond its role in catalytic cycles, this compound can act as a primary reactant, particularly in the formation of complex ionic structures in multiphasic systems.

Formation of Ion Pairs with Anions (e.g., Perchlorate) in Biphasic Systems

This compound has been shown to form ion pairs with anions, such as perchlorate (B79767) (ClO₄⁻), in biphasic water/dichloromethane systems. nih.govacs.org In these systems, the protonated amine forms a stable ion pair with the perchlorate anion, which can then be extracted into the organic phase. nih.gov This process has been studied and quantified, yielding important thermodynamic constants that describe the partitioning and formation equilibria. nih.govacs.orgresearchgate.net The extraction efficiency was modeled to determine the partition constant of the free amine (Kₚ), the formation constant of the ion pair in the organic phase (Kᴵᴾ), and the partition constant of the ion pair (Kₚᴵᴾ). nih.govacs.org These studies indicate that such ion pair formation is favored in polar organic solvents like dichloromethane, but not in nonpolar solvents such as n-hexane. nih.govresearchgate.net

Table 1: Equilibrium Constants for this compound-Perchlorate Ion Pair System at 25°C This table is interactive. Users can sort columns by clicking on the headers.

| Parameter | Symbol | Logarithmic Value (log K) | Reference |

|---|---|---|---|

| Partition Constant (Free Amine) | Kₚ | 2.50 | nih.govacs.org |

| Ion Pair Formation Constant | Kᴵᴾ | 3.51 | nih.govacs.org |

| Partition Constant (Ion Pair) | Kₚᴵᴾ | 3.12 | nih.govacs.org |

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 14222 |

| Trichlorosilane | 24811 |

| Potassium tert-butoxide | 23665647 |

| Perchlorate | 123351 |

| Iridium | 23924 |

Extraction Efficiency and Partition Constants

Studies on Amine-Borane Complex Formation

The interaction between amines and borane (B79455) (BH3) to form amine-borane complexes is a well-established area of study, with the stability and reactivity of these adducts being influenced by both electronic and steric factors.

The formation of a stable amine-borane complex is largely predicted by the pKa of the conjugate acid of the amine; typically, amines with a conjugate acid pKa greater than 5.0-5.5 form stable complexes. purdue.edu While this compound has a conjugate acid pKa of 10.42, which suggests it should form a stable adduct with borane, its significant steric bulk hinders the formation of the complex. purdue.edu The three bulky isobutyl groups surrounding the nitrogen atom create substantial steric constraints, leading to poor orbital overlap between the nitrogen lone pair and the empty p-orbital of boron. purdue.edu This steric hindrance makes this compound resistant to complexation with borane under conditions where less hindered amines readily form stable adducts. purdue.edu This highlights the critical role of steric factors in modulating the reactivity of amines, even when electronic factors are favorable. The effect of steric bulk on amine-borane complex stability has been demonstrated across various substituted amines. purdue.edu

Mechanistic Investigations

Understanding the detailed mechanisms of reactions involving this compound requires a combination of computational and experimental techniques to elucidate reaction pathways and characterize transient species.

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict the stability of intermediates and transition states, and understand the factors controlling selectivity. acs.orgkarger.com For instance, theoretical studies have been used to predict how substituents and environmental factors, like hydrogen bonding, can influence the acidity of protons adjacent to an amide carbonyl. acs.org Quantum chemical calculations, such as those using Density Functional Theory (DFT), have been employed to explore the mechanism of reactions like the formation of spiro-β-lactams. acs.org

In the context of radical reactions, computational studies have been used to analyze halogen-atom transfer (XAT) reactions involving α-aminoalkyl radicals derived from tertiary amines like triethylamine (B128534). sci-hub.se These studies help in understanding the thermodynamics and kinetics of such processes. sci-hub.se Similarly, the reaction pathways of alkoxyl radicals, including competitive C-C bond fragmentation and hydrogen atom transfer, are influenced by solvent effects, which can be modeled computationally. researchgate.net The mechanism of CO2 reduction by amine-borane complexes has also been investigated using quantum chemical calculations, revealing the role of different amine-borane adducts in the reaction pathway. nih.gov

Spectroscopic techniques are indispensable for the detection and characterization of reaction intermediates. NMR spectroscopy is a primary tool for determining the structure of stable intermediates and products. cas.czresearchgate.net For example, 1H and 13C NMR, along with pulsed-field gradient NMR, have been used to elucidate the interaction mechanism between a borane-tert-butylamine complex and carboxylic functions. researchgate.net 2D-NMR spectroscopy has been crucial in confirming the structure of intermediates in oxidative coupling reactions of tertiary amines. uni-muenchen.de

Mass spectrometry, particularly techniques like ESI-MS and MALDI-MS, is used to identify and characterize intermediates and products in complex reaction mixtures. chim.itsigmaaldrich.com Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules and have been used to study the structure of heterocyclic compounds synthesized using this compound as a base. chim.it In the study of combustion processes, emission spectroscopy has been used to detect gas-phase intermediates like AlO, providing insights into the reaction mechanism of aluminum-containing additives in fuel, with this compound used as a non-reactive control molecule. ucr.edu

Applications of Triisobutylamine in Advanced Separation Technologies

Membrane-Based Separations

A significant application of triisobutylamine is in conjunction with membrane technology, specifically for the separation of chemically similar molecules like fatty acids. This approach leverages the interaction between the amine and the target molecules to facilitate separation by a nanoporous membrane.

Research has demonstrated a novel method for separating mixtures of fatty acids using organic solvent nanofiltration membranes made from polydicyclopentadiene (PDCPD). acs.orgadvanceseng.com While these membranes cannot effectively separate free fatty acids because they permeate at comparable rates, the introduction of this compound to the mixture dramatically alters the separation landscape. acs.orgadvanceseng.comnih.gov

The separation mechanism of the highly cross-linked PDCPD membrane is based on size exclusion, specifically the smallest cross-sectional area of a molecule, referred to as its "critical area". techconnect.orguiowa.edu Molecules with critical areas smaller than the membrane's pores can pass through, while larger molecules are retained. techconnect.org The formation of salt pairs with this compound substantially increases the critical areas of the fatty acids, bringing them into a size range where the PDCPD membrane can effectively differentiate between them. techconnect.orgresearchgate.netresearchgate.net While free fatty acids have small and similar critical areas, their salts with this compound exhibit a much wider range of sizes, enabling their separation. techconnect.org Investigations into the partitioning coefficients of the fatty acid salts confirmed that their solubility within the membrane matrix was not the differentiating factor; rather, the difference in permeation rates was due to their varied sizes and diffusion rates. acs.orgadvanceseng.comtechconnect.org

The table below shows the critical areas of various free fatty acids and their corresponding salts with this compound, illustrating the size increase upon salt formation.

| Fatty Acid | Critical Area of Free Acid (nm²) | Critical Area of this compound Salt (nm²) |

|---|---|---|

| Stearic Acid | 0.067 | 0.38 |

| Elaidic Acid | 0.067 | 0.38 |

| Oleic Acid | 0.36 | 0.86 |

| Vaccenic Acid | 0.36 | 1.08 |

| Petroselinic Acid | 0.36 | 1.15 |

| Linoleic Acid | 0.36 | 1.22 |

| Linolenic Acid | 0.36 | 1.27 |

Data sourced from TechConnect Briefs. techconnect.org

The structural differences between fatty acids are amplified upon forming salts with this compound. Saturated fatty acids (like stearic acid) and trans-fatty acids (like elaidic acid) have linear molecular shapes. techconnect.org When they form salts, the amine effectively eclipses their structure, resulting in a relatively small critical area. techconnect.org Consequently, these salts readily permeate the nanoporous PDCPD membranes. acs.orgadvanceseng.comresearchgate.net

In contrast, cis-fatty acids (such as oleic, petroselinic, vaccenic, linoleic, and linolenic acid) possess a characteristic "kink" in their hydrocarbon chains due to the cis-double bond. techconnect.org This kink prevents the amine from simply eclipsing the molecule, leading to a significantly larger cross-sectional area for the resulting salt. techconnect.orgresearchgate.netresearchgate.net These larger cis-fatty acid salts have their permeation slowed by the membrane, allowing for an effective separation from the smaller saturated and trans-fatty acid salts. acs.orgadvanceseng.comrsc.org

The following table summarizes the permeation behavior of various fatty acid salts with this compound through a PDCPD membrane, measured as the ratio of downstream to upstream concentration (Sd/Su) after 72 hours. A lower value indicates slower permeation.

| Fatty Acid Salt (with this compound) | Sd/Su Value after 72h |

|---|---|

| Stearic Acid | 0.95 |

| Elaidic Acid | 0.94 |

| Oleic Acid | 0.13 |

| Vaccenic Acid | 0.11 |

| Petroselinic Acid | 0.07 |

| Linoleic Acid | 0.06 |

| Linolenic Acid | 0.05 |

Data sourced from ACS Applied Materials & Interfaces. acs.org

The choice of amine is a critical parameter that can be tuned to optimize the separation process. techconnect.org The structural characteristics of the amine itself influence the size of the resulting salt and its ability to permeate the membrane. For instance, this compound and its constitutional isomer, tributylamine (B1682462), have the same molecular formula but different spatial arrangements. This compound has a smaller cross-sectional area (0.38 nm²) and permeates PDCPD membranes significantly faster than tributylamine (0.50 nm²). uiowa.edu

When separating a mixture of oleic acid and elaidic acid, using this compound resulted in significant retention of the oleic acid salt while the elaidic acid salt permeated. techconnect.org In contrast, using tributylamine led to the retention of both fatty acid salts, demonstrating the importance of selecting an amine with the appropriate size to achieve the desired selectivity. acs.org Furthermore, for the more challenging separation of different cis-fatty acids, another amine, tripropylamine (B89841) (Pr3N), was used. With Pr3N, the oleic acid salt (one cis-double bond) preferentially permeated the membrane, while the salts of linoleic acid (two cis-double bonds) and linolenic acid (three cis-double bonds) were partially retained. acs.orgresearchgate.netresearchgate.net

To make the membrane separation process viable for industrial applications, the flux, or the rate of permeation, must be sufficiently high. While initial experiments relied on diffusion, applying pressure across the membrane was investigated to greatly accelerate the process. acs.orgadvanceseng.comresearchgate.net In studies using a 35/65 (v/v) mixture of toluene (B28343) and hexanes as the solvent, a pressure-driven permeation of the solvent was measured at approximately 39 L m⁻² h⁻¹. acs.orgadvanceseng.comresearchgate.net This flux is comparable to values reported for industrial membrane processes. advanceseng.comresearchgate.net

Pressure was successfully applied to separate a mixture of fatty acids designed to mimic the composition of soybean oil. acs.orgadvanceseng.com When using this compound, the saturated fatty acid salts were almost entirely removed from the cis-fatty acid salts. acs.orgadvanceseng.com In a pressure-driven separation of a 1:1 mixture of oleic acid and stearic acid salts with this compound, the permeate was enriched in the stearic acid salt (1:13 ratio), while the retentate was highly enriched in the oleic acid salt (30:1 ratio). techconnect.org These studies confirm that applying pressure can significantly enhance the speed of separation without compromising selectivity, making the technology promising for large-scale purification of fatty acids. advanceseng.comtechconnect.org

Impact of Amine Type on Separation Efficiency (e.g., this compound vs. Tributylamine)

Potential for Catalyst/Ligand Recycling in Industrial Processes

The distinct molecular structure of this compound offers significant potential in the realm of industrial separation technologies, particularly for the recycling of valuable homogeneous catalysts and ligands. This potential is prominently demonstrated in its application with size-selective membranes, such as those made from polydicyclopentadiene. nih.gov Research has revealed that these specialized membranes can effectively separate organic molecules based on their cross-sectional areas. nih.gov

This compound possesses a cross-sectional area of approximately 0.38 nm², which allows it to permeate through these nanoporous membranes. In contrast, its isomer, tributylamine, has a larger cross-sectional area of 0.50 nm² and is effectively retained. nih.gov This size-based discrimination is crucial for industrial applications where catalysts or their ligands are often large, complex molecules. nih.govwikipedia.org In a typical post-reaction mixture, the smaller product molecules can pass through the membrane along with the this compound, while the larger, high-value catalyst and ligand molecules are retained. nih.gov This process, known as organic solvent nanofiltration (OSN), enables both the purification of the reaction product and the efficient recovery and recycling of the catalyst for subsequent reaction batches. nih.govwikipedia.org The ability to reuse expensive catalysts, such as those based on rhodium or palladium, can lead to substantial cost savings and more sustainable chemical manufacturing processes. wikipedia.org

Table 1: Comparison of Amine Isomers for Membrane-Based Separation :nth-child(1) { width: 33%; } :nth-child(2) { width: 33%; } :nth-child(3) { width: 34%; }

| Compound | Cross-Sectional Area (nm²) | Permeation through Polydicyclopentadiene Membrane |

| This compound | 0.38 | High (permeates rapidly) nih.gov |

| Tributylamine | 0.50 | Very Low (retained by membrane) nih.gov |

Solvent Extraction Processes

This compound, as a tertiary amine, has been investigated for its role as an extractant in solvent extraction processes. These processes are fundamental in hydrometallurgy for separating and purifying metals from aqueous solutions. The basic principle involves the amine, dissolved in an organic solvent, selectively binding with a target metal ion from an aqueous phase, thereby transferring it to the organic phase.

Rhodium Extraction from Chloride Solutions

The extraction of platinum-group metals (PGMs) from chloride-rich solutions is a critical step in their refining. While tertiary amines are often used for this purpose, research into the specific use of this compound for rhodium extraction has revealed significant limitations. Studies indicate that this compound is not an effective extractant for rhodium(III) from hydrochloric acid solutions. nih.gov This low extraction efficiency is attributed to the complex and inert nature of rhodium's aqueous chloride chemistry. nih.govnih.gov

The effectiveness of an extractant is highly dependent on factors such as the acidity of the aqueous solution. In the case of this compound, its efficiency for rhodium extraction from chloride solutions has been found to be very low across a range of acid concentrations. Research has shown that rhodium is not significantly extracted by this compound from solutions with hydrochloric acid (HCl) concentrations as high as 5 M. nih.gov This suggests that even at high acidities, where the amine is expected to be fully protonated and available for extraction, the transfer of rhodium to the organic phase remains minimal. The inertness of the primary rhodium chloro-complexes in the aqueous phase is a major contributing factor to this low efficiency. nih.govnih.gov

Table 2: Qualitative Extraction Efficiency of Rhodium(III) with this compound :nth-child(1) { width: 50%; } :nth-child(2) { width: 50%; }

| Aqueous Phase HCl Concentration | Observed Rhodium Extraction Efficiency |

| Up to 5 M | Not significant nih.gov |

The theoretical mechanism for the extraction of metal chloro-anions by amines is through ion-pair formation. nih.govnih.gov In this process, the amine extractant (R₃N), which is present in the organic phase, is first protonated at the organic-aqueous interface by hydrogen ions from the acidic aqueous solution, forming an ammonium (B1175870) cation (R₃NH⁺).

Protonation Step: R₃N(org) + H⁺(aq) + Cl⁻(aq) ⇌ R₃NH⁺Cl⁻(org)

This protonated amine cation is then capable of forming a neutral, extractable ion-pair with a negatively charged metal chloro-complex from the aqueous phase, such as the hexachlororhodate(III) anion ([RhCl₆]³⁻).

Ion-Pair Formation Step: 3 R₃NH⁺(org) + [RhCl₆]³⁻(aq) ⇌ (R₃NH⁺)₃[RhCl₆]³⁻(org)

However, in the case of rhodium(III), this mechanism is inefficient. nih.gov The trivalent [RhCl₆]³⁻ anion is more difficult to extract than divalent PGM anions like [PtCl₆]²⁻ or [PdCl₄]²⁻. nih.gov Furthermore, rhodium in chloride solutions often exists as highly hydrophilic and kinetically inert aquo-containing complexes, which resist transfer into the organic phase. nih.gov This inherent stability of the aqueous rhodium species is a primary reason for the poor extraction performance observed with this compound. nih.gov

Analytical Methodologies and Characterization of Triisobutylamine and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and identifying complexes of triisobutylamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of this compound and its derivatives.

¹H and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide foundational information about its molecular framework. nih.govchemicalbook.com The signals in these spectra correspond to the unique hydrogen and carbon atoms within the isobutyl groups, and their chemical shifts, splitting patterns, and integration values confirm the compound's identity and purity. nih.govchemicalbook.comznaturforsch.comsigmaaldrich.com For instance, in ¹H NMR, the distinct signals for the CH, CH₂, and CH₃ protons of the isobutyl chains are readily identifiable. Similarly, ¹³C NMR shows characteristic peaks for the different carbon environments. nih.govchemicalbook.comznaturforsch.comthieme-connect.com These techniques are also invaluable for monitoring reactions, where the appearance of new signals or changes in existing ones can indicate the formation of products or intermediates.

¹¹B NMR: When this compound is used to form adducts with boranes, ¹¹B NMR spectroscopy becomes an essential tool for characterization. purdue.edursc.orgcapes.gov.br The chemical shift of the boron-11 (B1246496) nucleus is highly sensitive to its coordination environment. sdsu.eduresearchgate.net For example, the formation of a this compound-borane complex results in a characteristic upfield shift in the ¹¹B NMR spectrum compared to the free borane (B79455), confirming the formation of the N-B dative bond. purdue.edursc.orgsdsu.edu The coupling between boron and adjacent protons (¹¹B-¹H) can also provide further structural information. capes.gov.br However, the steric bulk of the isobutyl groups in this compound can sometimes hinder the formation of a stable borane complex. purdue.edu

¹¹⁹Sn NMR: In the study of organotin compounds, ¹¹⁹Sn NMR spectroscopy is employed to investigate complexes involving this compound. researchgate.netrsc.orghuji.ac.il The chemical shift of the tin-119 nucleus provides insights into the coordination number and geometry of the tin center. rsc.orghuji.ac.ilnorthwestern.eduepdf.pub For example, the coordination of this compound to a tin compound can cause a significant change in the ¹¹⁹Sn chemical shift, indicating the formation of a hypervalent tin species. researchgate.net The magnitude of this shift can be influenced by the solvent and the concentration of the sample. rsc.org

Interactive Data Table: Typical NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H | ~0.8-1.0 | Doublet |

| ¹H | ~1.7-1.9 | Multiplet |

| ¹H | ~2.1-2.3 | Doublet |

| ¹³C | ~20-22 | |

| ¹³C | ~27-29 | |

| ¹³C | ~60-62 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and characterize the formation of complexes with this compound. nih.govescholarship.orgchim.itchemicalbook.com The IR spectrum of this compound displays characteristic absorption bands corresponding to C-H and C-N bond stretching and bending vibrations. chemicalbook.com When this compound forms a complex, for instance with a metal or a borane, new vibrational modes may appear, or existing ones may shift in frequency, providing evidence of complexation. chim.it Raman spectroscopy, which is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, complements IR spectroscopy and can be useful in characterizing the low-frequency modes of metal-ligand bonds in this compound complexes. chim.it

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound and its derivatives.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. nih.govuni-muenchen.deresearchgate.netresearchgate.net In this technique, a sample containing this compound is first vaporized and separated from other components in a GC column. The separated this compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragment ions, serves as a molecular fingerprint for identification. nih.gov The top peak in the mass spectrum of this compound typically corresponds to a fragment ion with a mass-to-charge ratio of 142. nih.gov

HRMS: High-Resolution Mass Spectrometry provides very accurate mass measurements, allowing for the determination of the elemental composition of this compound and its derivatives. purdue.edursc.orgrsc.orgliverpool.ac.uk This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in identification.

MALDI-MS: Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry is a soft ionization technique particularly useful for the analysis of larger molecules and complexes. This compound has been found suitable for developing second-generation ionic liquid matrices for the MALDI-MS analysis of peptides, proteins, and carbohydrates. sigmaaldrich.comscbt.comlookchem.com In the analysis of synthetic polymers or large coordination complexes involving this compound derivatives, MALDI-MS can provide information on the molecular weight distribution and structure of these macromolecules. chim.itacs.orgreading.ac.uk

Infrared (IR) and Raman Spectroscopy for Complex Identification

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from complex mixtures and for assessing its purity.

Gas chromatography is a primary method for the separation and detection of volatile compounds like this compound. google.combre.comlibretexts.orgavantorsciences.com A sample containing this compound is injected into the GC, where it is vaporized and carried by an inert gas through a column. libretexts.org The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase coated on the column walls or packed within the column. libretexts.orglabrulez.com Because amines can be highly active and prone to peak tailing, specialized columns, often deactivated with a base, are typically used for their analysis to ensure sharp, symmetrical peaks. labrulez.com The retention time, the time it takes for this compound to travel through the column, is a characteristic property that can be used for its identification and quantification. bre.com Purity analysis of this compound is commonly performed using GC. avantorsciences.com

High-Performance Liquid Chromatography is another powerful separation technique that can be applied to the analysis of this compound, particularly for its less volatile derivatives or when it is part of a complex mixture that is not suitable for GC. smolecule.comsielc.comnih.govoiv.int In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid adsorbent (the stationary phase). Separation occurs based on the different interactions of the sample components with the stationary phase. nih.gov For amines, which are basic compounds, techniques like reverse-phase ion-pair chromatography can be employed to achieve good separation. smolecule.com Depending on the properties of the analyte, a derivatization step may be necessary to enhance detection, for example, by attaching a UV-absorbing chromophore. oiv.int

Gas Chromatography (GC) for Separation and Detection

Electrochemical Methods

Electrochemical methods, particularly those involving electrogenerated chemiluminescence (ECL), provide a powerful tool for the analysis and characterization of this compound. These techniques offer insights into the reaction kinetics and mechanisms involving this tertiary amine.

Electrogenerated Chemiluminescence (ECL) Studies with Ru(bpy)32+

The electrogenerated chemiluminescence of tris(2,2′-bipyridyl)ruthenium(II), denoted as Ru(bpy)32+, in the presence of tertiary aliphatic amines like this compound as co-reactants, has been a subject of detailed investigation. capes.gov.brresearchgate.net This process involves the electrochemical generation of reactive species that lead to light emission, and its study reveals fundamental aspects of the reaction pathways. capes.gov.br The ECL emission of Ru(bpy)32+ in conjunction with this compound has been examined in various aqueous solutions, including those with phosphate (B84403), tartrate, and phthalate (B1215562) acid-base systems at different pH levels. capes.gov.brresearchgate.net

The kinetic behavior of the Ru(bpy)32+/triisobutylamine ECL system is significantly influenced by the nature of the acid-base system present in the solution. capes.gov.brresearchgate.net Research has demonstrated that a single amine, such as this compound, exhibits different kinetic behaviors when studied in different acid-base systems. capes.gov.brresearchgate.net This variation is attributed to the differing dissociation constants of the buffers used. capes.gov.brresearchgate.net

The rate-determining step of the ECL reaction changes depending on the pH of the solution. capes.gov.brresearchgate.net At a pH above approximately 5, the formation of the neutral amine radical is the rate-determining step. capes.gov.brresearchgate.net This step is largely independent of pH and proceeds with a rate constant in the order of 10³ s⁻¹. capes.gov.brresearchgate.net Conversely, at a pH below approximately 5, the rate-determining step shifts to the deprotonation of the triisobutylammonium ion, which is facilitated by the various bases present in the buffer solution. capes.gov.brresearchgate.net

The pH of the solution and the concentration of the buffer system are critical parameters that influence the ECL emission intensity and the shape of the emission profile for the Ru(bpy)32+/triisobutylamine system. capes.gov.brresearchgate.net

Influence of Buffer Concentration: The concentration of the acid-base system also plays a significant role in the ECL process. capes.gov.brresearchgate.net It has been observed that the buffer concentration influences both the intensity and the shape of the ECL emission. capes.gov.brresearchgate.net This is because the components of the buffer act as proton acceptors (bases) in the deprotonation of the amine radical cation, a key step in the ECL mechanism. researchgate.net Therefore, a higher buffer concentration can facilitate this deprotonation, leading to a more efficient ECL process, although plateau effects can be observed at very high co-reactant concentrations. acs.org

The table below summarizes the key findings regarding the influence of pH and buffer systems on the ECL of Ru(bpy)32+ with tertiary amines like this compound.

| Parameter | Influence on ECL with this compound | Reference |

|---|---|---|

| pH | The rate-determining step changes with pH. Below pH ≈ 5, it is the deprotonation of the ammonium (B1175870) ion. Above pH ≈ 5, it is the formation of the amine neutral radical. | capes.gov.brresearchgate.net |

| Buffer System | The kinetic behavior of the ECL reaction is dependent on the specific acid-base system used (e.g., phosphate, tartrate, phthalate) due to differing dissociation constants. | capes.gov.brresearchgate.net |

| Buffer Concentration | Affects both the intensity and the shape of the ECL emission. | capes.gov.brresearchgate.net |

Theoretical and Computational Studies on Triisobutylamine

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for understanding the fundamental characteristics of triisobutylamine at the molecular level. rsc.org These computational methods allow for the prediction and analysis of its electronic structure, thermodynamic properties, and reactivity.

Molecular Orbital Methods (e.g., semiempirical MO methods)

Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. Semiempirical MO methods, which incorporate some experimental data to simplify calculations, can be used to approximate the electronic structure and properties of molecules like this compound. For instance, Hückel Molecular Orbital (HMO) theory has been used to calculate spin densities and ring currents in complex heterocyclic systems, demonstrating the utility of MO methods in understanding electronic characteristics. chim.it While specific semiempirical MO studies solely focused on this compound are not extensively detailed in the provided results, the principles of these methods are broadly applicable to organic molecules. These methods can provide insights into orbital energies, electron distribution, and potential reaction pathways. libretexts.org

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used method for modeling the properties and reactions of chemical systems, including those involving this compound. researchgate.netmsu.edu DFT calculations have been employed to study the mechanism of polymerization reactions where this compound is used as a catalyst component. msu.edu These studies can rationalize the entire polymerization mechanism, including adduct formation, enchainment, and catalyst reformation, providing a clearer picture of the complex interactions at play. msu.edu

Furthermore, DFT has been used to investigate hydrogen-atom abstraction reactions involving this compound. researchgate.net The accuracy of DFT methods can be enhanced with dispersion corrections, which are important for accurately calculating non-covalent interaction energies, reaction energies, and barrier heights. researchgate.net The choice of an appropriate functional and a sufficiently large basis set is crucial for obtaining reliable results. researchgate.netmsu.edu For example, the B3LYP hybrid functional with a 6-311++G(d,p) basis set has been used for geometry optimization and calculation of formation enthalpies in other complex nitrogen-containing molecules. mdpi.com

Prediction and Estimation of Molecular Thermodynamics

Computational methods are frequently used to predict the thermodynamic properties of molecules like this compound. The vaporization enthalpy and vapor pressure of this compound have been evaluated and reported. acs.org One study determined the vaporization enthalpy at 298.15 K to be 52.3 ± 2.2 kJ·mol⁻¹ and the vapor pressure at the same temperature to be 113 Pa. acs.org Such data is crucial for understanding the phase behavior of the substance.

Group additivity methods also provide a means to estimate thermodynamic properties. These methods use the molecular structure to estimate total phase change entropies and enthalpies, which can then be used to indirectly estimate sublimation enthalpies. umsl.edu

The table below summarizes some of the experimentally evaluated and computationally predicted thermodynamic parameters for this compound.

| Thermodynamic Property | Value | Temperature (K) |

| Vaporization Enthalpy | 52.3 ± 2.2 kJ·mol⁻¹ | 298.15 |

| Vapor Pressure | 113 Pa | 298.15 |

| Boiling Point | 192-193 °C at 770 mmHg | |

| Density | 0.766 g/mL | 298.15 |

Note: Boiling point and density are experimental values provided for context. sigmaaldrich.com

Theoretical Descriptors and Their Application

Theoretical descriptors derived from computational chemistry are used to predict various physicochemical properties and reactivity of molecules. For this compound, these descriptors can be calculated from its optimized molecular structure. nih.gov While a specific list of theoretical descriptors for this compound is not detailed in the search results, common descriptors include parameters like molecular weight, polarizability, dipole moment, and orbital energies (HOMO and LUMO). These descriptors are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. The application of such descriptors can be seen in the development of photostabilizing agents, where characteristics like high specific extinction and molecular weight are crucial. google.com

Modeling of Chemical Processes

Beyond static molecular properties, computational modeling can simulate the dynamic behavior of this compound in chemical reactions.

Simulation of Electrochemical Reaction Kinetics

The simulation of electrochemical reaction kinetics is a powerful tool for understanding redox processes. nih.gov While specific simulations of this compound's electrochemical reactions are not explicitly detailed, the methodologies are applicable. Such simulations can model reactions in a thin solution layer over an electrode, distinguishing between processes in the solution and at the electrode-solution interface. nih.gov These models often incorporate the Butler-Volmer equation to describe the kinetics at the electrodes. mdpi.com

These simulations can predict pre-equilibrium concentrations and their changes in multi-component redox systems under various potential waveforms, such as those used in cyclic voltammetry. nih.gov This provides insight into the individual reagents and their redox sub-populations, which is not directly accessible through experimental measurements of net current or charge. nih.gov The impact of the electrolyte composition on the electrochemical reaction kinetics at the interface is a key aspect that can be investigated through multiscale modeling approaches. beilstein-journals.org

Modeling of Ion Pair Formation Constants

Theoretical and computational studies have been employed to understand and quantify the formation of ion pairs involving this compound. This is particularly relevant in biphasic systems, where the transfer of species between an aqueous and an organic phase is governed by several equilibria, including ion pair formation in the organic solvent.

One significant area of research has been the modeling of ion pair formation between protonated tertiary aliphatic amines, such as this compound, and various anions in a water/dichloromethane system. acs.orgnih.gov In these scenarios, the amine exists in the aqueous phase and can be protonated depending on the pH. The resulting cation can then form an ion pair with an anion, which facilitates its extraction into the organic phase.

A key parameter in these models is the formation constant of the ion pair (KIP) in the organic phase. Research has demonstrated the ability of this compound (TisoBuA) to form ion pairs with the perchlorate (B79767) anion (ClO₄⁻) in biphasic aqueous/dichloromethane mixtures. acs.orgnih.gov The formation of these ion pairs is crucial for the transfer of the amine into the organic phase. acs.orgnih.gov It has been noted that such ion pairs form in polar organic solvents like dichloromethane, but not in non-polar solvents such as n-hexane. acs.orgresearchgate.netresearchgate.net This suggests that the polarity of the organic solvent plays a critical role in stabilizing the ion pair.

The modeling allows for the determination of several thermodynamic constants. For the system involving this compound at 25 °C, the following constants have been modeled: the partition constant of the free amine (KP), the formation constant of the ion pair (KIP), and the partition constant of the ion pair (KPIP). acs.orgnih.govresearchgate.netresearchgate.net This approach has also been shown to be applicable for other inorganic anions besides perchlorate, including nitrate (B79036) (NO₃⁻), chlorate (B79027) (ClO₃⁻), chloride (Cl⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and iodate (B108269) (IO₃⁻). acs.orgresearchgate.netresearchgate.net

The research findings provide a quantitative framework for understanding and predicting the behavior of this compound in extraction processes, which is essential for applications in separation chemistry.

Table 1: Modeled Thermodynamic Constants for this compound in a Water/Dichloromethane System at 25°C

| Constant | Symbol | Description |

| Partition Constant | KP | The ratio of the concentration of the free this compound in the organic phase to that in the aqueous phase. |

| Ion Pair Formation Constant | KIP | The equilibrium constant for the formation of the ion pair from the protonated amine and the anion in the organic phase. |

| Ion Pair Partition Constant | KPIP | The ratio of the concentration of the ion pair in the organic phase to that in the aqueous phase. |

Industrial and Specialized Applications Research of Triisobutylamine

Polymerization Processes

Triisobutylamine, a sterically hindered tertiary amine, serves a critical function in various polymerization reactions. Its utility is primarily centered on its role as a scavenger, which enhances the efficiency and outcome of these processes.

Olefin Polymerization Catalyst Systems

In the realm of olefin polymerization, the catalyst system's performance is paramount to achieving desired polymer characteristics and yields. This compound is not a catalyst itself but is employed as a crucial additive within these systems. It functions as an effective acid scavenger. wikipedia.org This role is particularly important in systems where acidic byproducts can form, as these can negatively interact with and deactivate the polymerization catalyst.

The primary function of this compound in catalyst systems is to neutralize and effectively trap acidic byproducts that may be generated during the polymerization process. For instance, in the preparation of certain copolymers, the use of a tertiary amine like this compound is instrumental in minimizing undesirable side reactions. wikipedia.org By acting as an acid scavenger, it prevents the acid-catalyzed degradation of the catalyst and the growing polymer chains. This stabilization of the reaction environment leads to a more controlled polymerization, which can result in a higher yield of the desired polymer. wikipedia.org For example, in the synthesis of polyphosphazene polymers, a process that can produce acidic byproducts, the addition of a trialkyl amine such as this compound is specified to counter these effects. The reaction to form the polymer often involves the displacement of reactive atoms, which can generate acidic species. The presence of this compound ensures these are neutralized, preserving the integrity of the polymerization process and leading to the successful formation of the polymer, which can then be isolated from byproducts like triethylamine (B128534) hydrochloride through washing with solvents such as methanol (B129727) and coagulation in hexane. wikipedia.org

Functional Materials Development

The unique properties of this compound have led to its investigation and application in the development of sophisticated functional materials designed for specialized scientific tasks, including advanced analytical techniques and separation technologies.

Ionic Liquid Matrices for MALDI-MS

This compound is a key component in the formulation of second-generation ionic liquid matrices (ILMs) for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). sigmaaldrich.comscbt.comscientificlabs.ie This analytical technique is a powerful tool for the analysis of large biomolecules. Traditional crystalline matrices can suffer from issues like inhomogeneous sample spotting, which can complicate quantitative analysis. fishersci.com Ionic liquids, which are salts that are liquid at or near room temperature, offer a more homogenous sample preparation.

In this context, this compound acts as the organic base that is combined with a conventional MALDI matrix acid to form the ionic liquid. fishersci.com Research has shown that these ILMs are suitable for the analysis of a wide range of biomolecules. sigmaaldrich.comscbt.comscientificlabs.ie

| Ionic Liquid Matrix Component | Function / Type | Target Analytes |

|---|---|---|

| This compound | Organic Base | Peptides, Proteins, Carbohydrates sigmaaldrich.comscbt.comfishersci.com |

| α-Cyano-4-hydroxycinnamic acid | Matrix Acid | |

| Sinapinic acid | Matrix Acid | |

| 2,5-Dihydroxybenzoic acid | Matrix Acid |

Relevance to Molecular Functional Materials

Beyond its role in MALDI-MS, this compound has demonstrated relevance in the creation of other molecular functional materials, particularly in the field of separation science. Research has highlighted its use in conjunction with membranes made from polydicyclopentadiene for the separation of fatty acid salts. sigmaaldrich.comscientificlabs.ie

A study by Gupta and Bowden showed that while membranes made of polydicyclopentadiene could not effectively separate mixtures of free fatty acids, the addition of this compound to the mixture allowed for successful separation. fishersci.ca The amine forms stable salt pairs with the fatty acids, and the differing cross-sectional areas of these salts enable the membrane to distinguish between them. fishersci.ca This principle was further explored in research from the Bowden Group, which found that the permeation rate of molecules through these membranes is highly dependent on their cross-sectional area. A striking example of this is the comparison between this compound and its isomer, Tributylamine (B1682462). Despite having the same molecular formula, their spatial arrangements are different, leading to a significant difference in how they interact with the functional membrane material.

| Compound | Cross-Sectional Area (nm²) | Relative Permeation Rate through Polydicyclopentadiene Membrane |

|---|---|---|

| This compound | 0.38 | Over four orders of magnitude faster than Tributylamine |

| Tributylamine | 0.50 | Significantly Slower |

This size-selective filtration demonstrates the critical role of molecular shape and the utility of compounds like this compound in designing and developing advanced functional materials for specific separation tasks.

Environmental and Safety Considerations in Research Settings

Handling and Storage Protocols for Laboratory Research

Proper handling and storage of triisobutylamine are critical to prevent accidental exposure and maintain its chemical integrity. Research laboratories must implement the following protocols.

Storage: this compound should be stored in a cool, dry, and well-ventilated area designated for flammable liquids. nih.gov Some sources recommend refrigeration. nih.gov Storage containers, such as lined metal cans or plastic pails, must be kept securely sealed to prevent the release of vapors. nih.gov Containers should be protected from physical damage and inspected regularly for leaks. nih.gov

It is crucial to store this compound away from incompatible materials. nih.gov These include strong acids, oxidizing agents, copper, aluminum, and their alloys. nih.gov The storage area must be free of ignition sources, such as open flames or sparks, and equipped with appropriate fire-extinguishing systems like dry chemical, foam, or carbon dioxide extinguishers. nih.gov Electrical systems in the storage area should be intrinsically safe and explosion-proof. nih.gov

Handling: Researchers must avoid all personal contact with this compound, including the inhalation of its vapors. nih.gov The use of personal protective equipment (PPE) is mandatory when there is a risk of exposure. sigmaaldrich.comsigmaaldrich.com Standard PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. sigmaaldrich.comsigmaaldrich.com In situations where there is a risk of overexposure to vapors, an approved respirator should be used. nih.gov

All handling of this compound should occur in a well-ventilated space, preferably within a chemical fume hood. nih.gov Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored. After handling, researchers should wash their hands thoroughly. Contaminated clothing should be removed immediately and decontaminated before reuse. nih.gov It is important to note that even empty containers may retain explosive vapors and should be handled with care, avoiding cutting, drilling, or welding operations nearby. nih.gov

Table 1: Handling and Storage Guidelines for this compound in a Laboratory Setting

| Guideline Category | Protocol | Source(s) |

|---|---|---|

| Storage Location | Cool, dry, well-ventilated area. Approved for flammable liquids. Refrigeration is recommended. | nih.gov |

| Containers | Lined metal or plastic containers. Keep securely sealed and check for leaks. | nih.gov |

| Ignition Sources | No smoking, naked lights, or other ignition sources. Use explosion-proof electrical equipment. | nih.gov |

| Incompatibilities | Store away from strong acids, oxidizing agents, copper, and aluminum. | nih.gov |

| Personal Contact | Avoid all personal contact, including inhalation. | nih.gov |

| Ventilation | Use in a well-ventilated area. Local exhaust ventilation (fume hood) is usually required. | nih.gov |

| PPE | Wear safety goggles/eyeshields, chemical-resistant gloves, and a lab coat. Use a respirator if overexposure risk exists. | sigmaaldrich.comsigmaaldrich.com |

| Spills | Remove ignition sources. Use absorbent paper for small spills. Seal contaminated materials in a vapor-tight bag for disposal. | nih.gov |

| Empty Containers | May contain explosive vapors. Do not cut, weld, or drill near them. | nih.gov |

Waste Management and Disposal in Academic Research

This compound and materials contaminated with it are considered hazardous waste and must be managed according to stringent regulations to prevent environmental harm. nih.gov Academic research institutions must follow all applicable local, state, and federal disposal regulations. nih.gov

A hierarchical approach to waste management should be prioritized, focusing first on reduction, followed by reuse and recycling, with disposal as the final option. nih.gov If this compound is unused and uncontaminated, it may be possible to recycle or reclaim it through methods like filtration or distillation. nih.gov

Disposal Procedures: All waste containing this compound must be collected in sturdy, leak-proof, and clearly labeled containers. chemicalbook.com These containers must be kept sealed and stored in a designated satellite accumulation area (SAA) within the laboratory. chemicalbook.comusda.gov The SAA is a temporary storage location at or near the point of waste generation. chemicalbook.com

Under no circumstances should this compound be disposed of down the drain or mixed with general laboratory waste. nih.gov Wash water from cleaning contaminated equipment must also be collected as hazardous waste. nih.gov For final disposal, researchers should contact their institution's environmental health and safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company. usda.govfishersci.ca

In the event of a spill, all ignition sources must be removed immediately. nih.gov The spill should be cleaned up using an absorbent material, such as absorbent paper. nih.gov All contaminated materials, including PPE and absorbent materials, must be sealed in a vapor-tight plastic bag and disposed of as hazardous waste. nih.gov The spill area should then be washed with an appropriate solvent, such as 60-70% ethanol, followed by soap and water, with all cleaning materials collected for hazardous disposal. nih.gov

Nonclinical Safety Assessments relevant to Research Exposure

Nonclinical safety data, derived from laboratory studies, provide crucial information about the intrinsic hazards of this compound, informing risk assessments for potential research-related exposures. Based on aggregated data from multiple notifications to the ECHA C&L Inventory, this compound is classified with several hazard statements under the Globally Harmonized System (GHS). epa.gov

The compound is recognized as a flammable liquid and vapor. epa.gov It is acutely toxic and poses a significant risk through multiple exposure routes. It is classified as toxic if it comes into contact with the skin (dermal exposure) and toxic if inhaled. epa.gov It is also considered harmful if swallowed (oral exposure). epa.gov

Furthermore, this compound is a corrosive and irritant substance. It is known to cause severe skin irritation and is classified as causing serious eye damage. chemicalbook.comepa.govscbt.com Direct contact with the eyes can lead to severe chemical burns. scbt.com Prolonged or repeated skin contact can result in redness, swelling, and thickening of the skin. scbt.com While one literature search noted a lack of significant acute toxicological data, the GHS classifications compiled from numerous sources confirm its hazardous properties. epa.govscbt.com

Table 2: GHS Hazard Classification for this compound

| Hazard Code | Hazard Statement | Hazard Class | Source(s) |

|---|---|---|---|

| H226 | Flammable liquid and vapor | Flammable liquids | epa.gov |

| H302 | Harmful if swallowed | Acute toxicity, oral | epa.gov |

| H311 | Toxic in contact with skin | Acute toxicity, dermal | epa.gov |

| H331 | Toxic if inhaled | Acute toxicity, inhalation | epa.gov |

| H315 | Causes skin irritation | Skin corrosion/irritation | epa.gov |